molecular formula C16H16ClN3O3S B2388507 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 890594-29-3

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2388507
CAS No.: 890594-29-3
M. Wt: 365.83
InChI Key: DRAVKFKWNREJFG-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by:

  • A chloro substituent at position 4 of the benzene ring.
  • A pyrrolidin-1-ylsulfonyl group at position 2.
  • A pyridin-3-ylamino group as the N-substituent.

Molecular Formula: C₁₆H₁₅ClN₄O₃S
Molecular Weight: 378.83 g/mol (calculated).
Key Functional Groups:

Sulfonamide (–SO₂–N–) linkage: Enhances binding to biological targets via hydrogen bonding and hydrophobic interactions.

Pyridine ring: Contributes to π-π stacking and metal coordination in target proteins.

Pyrrolidine moiety: Modulates solubility and conformational flexibility.

Synthesis and Applications The compound is synthesized via sulfonylation of a benzamide core, followed by coupling with pyridin-3-amine .

Properties

IUPAC Name

4-chloro-N-pyridin-3-yl-3-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-14-6-5-12(16(21)19-13-4-3-7-18-11-13)10-15(14)24(22,23)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVKFKWNREJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The preparation of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can be approached through various retrosynthetic disconnections. Figure 1 illustrates the key disconnections that provide viable synthetic routes.

Figure 1: Key Retrosynthetic Disconnections

The primary retrosynthetic disconnections are:

  • Amide bond formation between a 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid and 3-aminopyridine
  • Sulfonylation of a 4-chloro-N-(pyridin-3-yl)benzamide intermediate with pyrrolidine-1-sulfonyl chloride
  • Sequential functionalization of 4-chloro-3-bromobenzoic acid via sulfonylation followed by amide coupling

Strategic Considerations

Several strategic considerations guide the design of an efficient synthesis:

  • The order of operations is critical, particularly whether to perform the sulfonylation or amide coupling first
  • Protection/deprotection strategies may be necessary depending on the chosen route
  • Optimization of reaction conditions for each step to ensure high yield and purity
  • Selection of appropriate coupling reagents for amide formation

Synthesis Pathway 1: Amide Coupling Approach

Preparation of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid

The first key intermediate is 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid, which can be prepared from 4-chloro-3-bromobenzoic acid through a two-step process.

Step 1: Conversion to sulfonyl chloride
The 4-chloro-3-bromobenzoic acid is treated with chlorosulfonic acid to form the intermediate 4-chloro-3-(chlorosulfonyl)benzoic acid. This reaction typically proceeds at low temperatures (0-5°C) to control regioselectivity.

Step 2: Reaction with pyrrolidine
The resulting sulfonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine in dichloromethane at 0-25°C to yield 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid.

This synthetic approach draws on the chemistry of sulfonamide formation, which has been well-documented for similar compounds as seen in patent literature related to sulfamoyl benzamide derivatives.

Amide Coupling with 3-aminopyridine

The second phase involves coupling the carboxylic acid with 3-aminopyridine to form the target amide. This process can be achieved using established coupling reagents as demonstrated in the synthesis of related compounds.

Reaction conditions:
Based on protocols used for similar benzamide formations, the amide coupling can be performed using:

  • EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5-2.0 equiv)
  • HOBt (1-hydroxybenzotriazole) (0.1-1.0 equiv)
  • Triethylamine (2-3 equiv)
  • Dichloromethane as solvent
  • Room temperature, 12-24 hours

The use of EDC-HCl and HOBt as coupling agents promotes efficient amide formation while minimizing racemization and side reactions. This methodology has been successfully employed in the synthesis of structurally related compounds such as JDTic analogues.

Synthesis Pathway 2: Sulfonylation Approach

Preparation of 4-chloro-N-(pyridin-3-yl)benzamide

An alternative approach begins with the synthesis of 4-chloro-N-(pyridin-3-yl)benzamide, which can be prepared from 4-chlorobenzoic acid and 3-aminopyridine.

The coupling reaction utilizes conditions similar to those outlined in Pathway 1:

  • 4-chlorobenzoic acid (1.0 equiv)
  • 3-aminopyridine (1.0-1.1 equiv)
  • EDC-HCl or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) (1.1-1.2 equiv)
  • Base, typically triethylamine or diisopropylethylamine (2-3 equiv)
  • Dichloromethane or acetonitrile as solvent
  • Room temperature, 12-24 hours

This methodology draws upon established protocols for amide formation that have been successfully applied to the synthesis of related benzamide derivatives.

Meta-sulfonylation of 4-chloro-N-(pyridin-3-yl)benzamide

The second step involves selective meta-sulfonylation of the benzamide intermediate. This transformation can be challenging due to the need for regioselectivity. Two potential approaches are:

Method A: Direct sulfonylation

  • Treatment with chlorosulfonic acid at controlled temperature (-10 to 0°C)
  • Subsequent reaction with pyrrolidine
  • Base-mediated workup

Method B: Halogen-directed sulfonylation
This method requires preparation of a 4-chloro-3-bromo-N-(pyridin-3-yl)benzamide intermediate, followed by metal-catalyzed sulfonylation at the bromine position using a pyrrolidine sulfinate salt.

The metal-catalyzed approach has precedent in the literature, as copper-catalyzed processes have been employed for the synthesis of related sulfonamides.

Optimization of Reaction Conditions

Amide Coupling Optimization

The optimization of amide coupling conditions is critical to achieving high yields and purity. Table 1 presents potential optimization parameters based on related benzamide syntheses from the literature.

Table 1: Optimization Parameters for Amide Coupling

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Expected Yield (%)
1 EDC-HCl/HOBt TEA DCM 25 12 70-75
2 HBTU TEA ACN 25 12 75-80
3 PyBOP DIPEA DCM 25 12 65-75
4 T3P DIPEA EtOAc 25 8 70-85
5 COMU TEA DMF 25 6 75-85

TEA = Triethylamine; DIPEA = N,N-Diisopropylethylamine; DCM = Dichloromethane; ACN = Acetonitrile; DMF = N,N-Dimethylformamide; EtOAc = Ethyl acetate

Recent research on biocatalytic amide synthesis has also demonstrated that enzyme-mediated approaches can provide an alternative to traditional chemical coupling methods. Studies have shown that certain enzymes can catalyze amide bond formation under mild conditions with high selectivity.

Sulfonylation Optimization

The sulfonylation step requires careful control of conditions to achieve the desired regioselectivity and yield. Table 2 outlines potential optimization parameters for this transformation.

Table 2: Optimization Parameters for Sulfonylation

Entry Sulfonylating Agent Base Solvent Temperature (°C) Time (h) Expected Yield (%)
1 ClSO₃H, then pyrrolidine TEA DCM 0 to 25 4-8 60-70
2 Pyrrolidine-1-sulfonyl chloride K₂CO₃ ACN 60 8-12 65-75
3 Pyrrolidine-1-sulfonyl chloride Cs₂CO₃ DMF 80 6-8 70-80
4 SO₂Cl₂, then pyrrolidine TEA THF 0 to 25 6-10 55-65
5 Cu-catalyzed with pyrrolidine sulfinate None DMSO 80 12-24 65-75

THF = Tetrahydrofuran; DMSO = Dimethyl sulfoxide

Alternative Synthetic Approaches

Metal-Catalyzed Cross-Coupling Approach

A palladium or copper-catalyzed approach could be designed for the targeted functionalization of a suitable precursor. Based on methodology described for related compounds, a potential route involves:

  • Preparation of 4-chloro-3-bromo-N-(pyridin-3-yl)benzamide
  • Copper-catalyzed coupling with a pyrrolidine sulfinate salt

The copper-catalyzed approach has precedent in the literature, as copper(II) triflate with tert-butylhydroperoxide has been used for the synthesis of related sulfonamides.

Purification and Characterization

Purification Techniques

The purification of the target compound and its intermediates typically involves a combination of techniques:

  • Column Chromatography : Silica gel chromatography using gradients of ethyl acetate/hexanes or dichloromethane/methanol is commonly employed, as demonstrated in the purification of structurally related benzamides.

  • Recrystallization : For the final product, recrystallization from appropriate solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) can provide high purity material.

  • Preparative HPLC : For challenging separations, preparative HPLC using acetonitrile/water gradients with 0.1% trifluoroacetic acid has been used for related compounds.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow interaction with specific biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds similar to 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives in this class have shown significant potency, with GI50 values indicating effective inhibition of cell growth .
  • Antimicrobial Properties : Research has shown that sulfonamide derivatives can possess substantial antimicrobial activity. Studies have reported that related compounds exhibit minimum inhibitory concentrations (MIC) effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Biochemical Research

In biochemical studies, this compound may serve as an inhibitor or probe for various enzymes or receptors:

  • Enzyme Inhibition : The unique structure allows for the modulation of enzyme activity through binding interactions. For example, it may inhibit dihydropteroate synthase, critical for bacterial folate synthesis, leading to bactericidal effects .
  • Pathway Modulation : The compound may influence several biochemical pathways integral to cellular signaling and metabolism, making it valuable for understanding disease mechanisms and drug action.

Industrial Applications

Beyond medicinal uses, 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has potential applications in materials science and catalysis:

  • Material Development : Its structural features could be leveraged in the development of new materials with specific properties tailored for industrial applications.
  • Catalytic Processes : The compound may act as a catalyst or intermediate in various chemical reactions, enhancing efficiency and selectivity in synthetic processes .

Case Studies and Research Findings

Numerous studies have explored the biological activities of compounds related to 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide:

Study FocusFindingsReference
Anticancer ActivityExhibited significant antiproliferative effects against multiple cancer cell lines.
Antimicrobial ActivityDemonstrated notable activity against MRSA strains with MIC values < 31.25 μmol/L.
Enzyme InteractionInhibited dihydropteroate synthase leading to bactericidal effects observed in vitro.

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide are best understood by comparing it with structurally analogous benzamide derivatives:

Compound Name Structural Variation Biological Activity Key Findings
4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide Pyridin-3-yl replaced with isoquinolin-5-yl Anticancer Lower anti-inflammatory activity compared to the pyridine analog due to reduced solubility .
4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide Pyrrolidine replaced with piperidine; pyridine replaced with methylsulfonylphenyl Anticancer, Antiepileptic Piperidine increases lipophilicity, enhancing blood-brain barrier penetration for CNS applications .
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide Pyrrolidine replaced with azepane (7-membered ring) Antibacterial Azepane improves metabolic stability but reduces target selectivity .
4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide Pyridin-3-yl replaced with propenylcarbamoylphenyl Enzyme inhibition Propenyl group enables covalent binding to cysteine residues in enzymes .
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide Pyridine replaced with pyrimidine Kinase inhibition Pyrimidine enhances ATP-binding pocket affinity in kinases .

Structure-Activity Relationship (SAR) Insights

Sulfonamide Substitution :

  • Pyrrolidine vs. Piperidine: Pyrrolidine (5-membered ring) confers higher conformational rigidity, favoring target specificity, while piperidine (6-membered) improves solubility and bioavailability .
  • Azepane (7-membered): Increases metabolic stability but may introduce off-target interactions .

Aromatic Ring Modifications: Pyridine vs. Isoquinoline: Pyridine derivatives exhibit balanced solubility and potency, whereas bulkier isoquinoline reduces cellular uptake . Chloro Position: Chlorine at position 4 enhances electrophilic reactivity, critical for covalent inhibitor design .

N-Substituent Effects :

  • Pyridin-3-yl : Optimal for hydrogen bonding with Asp/Glu residues in kinases .
  • Methylsulfonylphenyl : Improves binding to hydrophobic pockets in enzymes like carbonic anhydrase .

Key Advantages of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

  • Balanced Pharmacokinetics : Moderate logP (~2.8) ensures favorable absorption and distribution.
  • Dual Activity : Potent anticancer and anti-inflammatory effects due to simultaneous inhibition of kinases and COX-2 .
  • Synthetic Accessibility : Requires fewer steps compared to azepane or pyrimidine analogs .

Biological Activity

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H17ClN2O2S
  • Molecular Weight : 320.82 g/mol

Biological Activity Overview

The biological activity of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has been investigated in various studies, focusing on its potential as an inhibitor of specific biological pathways and its therapeutic applications.

1. Inhibition of Kinases

Recent research highlights the compound's role as a potential inhibitor of receptor tyrosine kinases (RTKs). It has shown promising results in inhibiting RET kinase activity, which is crucial in various cancers. The study demonstrated that modifications in the molecular structure could enhance its potency against RET kinase, indicating a pathway for developing targeted cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide:

Study Focus Findings
Study 1 c-Abl InhibitionDemonstrated significant neuroprotective effects against MPP+-induced cell death.
Study 2 RET Kinase InhibitionIdentified as a promising lead compound for targeting RET kinase in cancer therapies.
Study 3 Antibacterial ActivityRelated pyrrole derivatives showed potent activity against Staphylococcus aureus, suggesting broader antimicrobial potential.

The mechanism by which 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide exerts its biological effects may involve the inhibition of specific kinases involved in cell signaling pathways. By targeting these kinases, the compound could modulate critical cellular processes such as proliferation and apoptosis.

Q & A

Q. Critical Conditions :

  • Temperature control during sulfonylation (20–40°C) to prevent decomposition.
  • Strict anhydrous conditions to avoid hydrolysis of sulfonyl chloride intermediates .

Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question
Primary Methods :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
  • HPLC-MS : Quantifies purity (>98%) and detects residual solvents or byproducts using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .

Q. Yield Improvement :

  • Pilot studies show switching to DMF increases yield from 65% to 82% .

What strategies are employed to resolve discrepancies in biological activity data across different assay conditions?

Advanced Research Question
Methodological Approaches :

Orthogonal Assays : Compare enzymatic inhibition (e.g., IC₅₀) with cellular viability assays (MTT) to distinguish target-specific vs. off-target effects .

Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify condition-dependent activity drops.

Statistical Analysis : Use ANOVA to isolate variables (e.g., serum concentration in cell culture) causing inter-lab variability .

Case Study : Discrepancies in IC₅₀ values (0.5 µM vs. 2.1 µM) were resolved by standardizing ATP concentrations in kinase assays .

What are the primary structural features of this compound that influence its pharmacodynamic properties?

Basic Research Question
Key Features :

  • Pyridine Ring : Enhances solubility and π-π stacking with aromatic residues in target proteins .
  • Pyrrolidin-1-ylsulfonyl Group : Increases metabolic stability by resisting cytochrome P450 oxidation .
  • Chloro Substituent : Improves target affinity via hydrophobic interactions with enzyme pockets .

Basic Research Question

  • Storage : -20°C under argon in amber vials to prevent photodegradation and moisture absorption .
  • Solubility :
    • DMSO (50 mg/mL) for stock solutions.
    • Aqueous buffers: Use ≤5% DMSO to avoid cytotoxicity. Precipitation observed in PBS (pH 7.4) at >100 µM .

What methodologies are used to design derivatives to enhance metabolic stability while retaining target affinity?

Advanced Research Question
Strategies :

Bioisosteric Replacement : Substitute pyrrolidine with azetidine to reduce CYP3A4-mediated oxidation .

Prodrug Design : Introduce ester moieties for improved oral bioavailability, cleaved in vivo by esterases .

Fragment-Based Screening : Identify minimal pharmacophores (e.g., pyridine-sulfonyl core) using SPR binding assays .

Case Study : Replacing pyrrolidine with a morpholine ring increased t₁/₂ from 1.2 h to 4.5 h in hepatic microsomes .

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